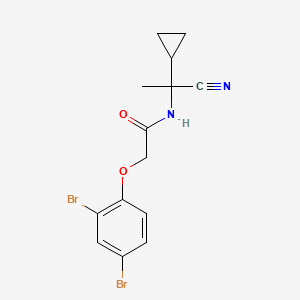
2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide, also known as DT-13, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. DT-13 is a synthetic compound that has been synthesized through a multi-step process, which will be discussed in detail later in This paper aims to provide a comprehensive overview of DT-13, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide inhibits the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide has also been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide has been shown to have anti-inflammatory and anti-oxidant properties. Studies have also suggested that 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide is its high potency and selectivity. 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide has been shown to have a low toxicity profile and is well-tolerated in animal studies. However, one of the limitations of 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide.
Orientations Futures
There are several future directions for the study of 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide. One area of interest is the development of 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide as a potential anti-cancer drug. Further studies are needed to investigate the efficacy of 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide in animal models and to determine the optimal dosing regimen. Additionally, more studies are needed to investigate the mechanism of action of 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide and to identify potential biomarkers that can be used to predict response to treatment. Other potential applications of 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide include the treatment of neurodegenerative diseases and inflammatory disorders.
Méthodes De Synthèse
The synthesis of 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide involves a multi-step process that begins with the reaction of p-toluidine with ethyl acetoacetate, followed by the addition of thiosemicarbazide. The resulting product is then subjected to cyclization, and the final product is obtained through acetylation. This process has been optimized to ensure a high yield of 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide with high purity.
Applications De Recherche Scientifique
2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide has been the subject of several scientific studies that have investigated its potential therapeutic applications. One of the most promising applications of 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide is its anti-cancer activity. In vitro studies have shown that 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide can inhibit the growth of several cancer cell lines, including breast, lung, and liver cancer cells. 2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13-7-9-15(10-8-13)21-18(23)11-16(19(21)24)25-12-17(22)20-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBAPSQGSAOFRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,5-dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methyl-2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2395388.png)

![Methyl 2-({[(3-thiomorpholin-4-ylpyrazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2395390.png)

![7-[(E)-but-2-enyl]-3,9-dimethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2395394.png)


![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide](/img/structure/B2395403.png)


![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2395407.png)


![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2395411.png)